molecular formula C18H18N2O3S2 B2541382 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898459-07-9

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2541382
CAS RN: 898459-07-9
M. Wt: 374.47
InChI Key: DHVFOYFUONNOCK-UHFFFAOYSA-N
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Description

The compound N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide is a heterocyclic compound that is derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. It is a part of a broader class of compounds that have been synthesized for various biological activities, including antitumor, antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with different reagents to yield a variety of heterocyclic derivatives. The synthetic pathways are characterized by regioselective attacks and cyclization, leading to a diverse set of products. The synthesis often involves one-pot reactions under mild conditions, which is advantageous for yield production and further transformations . Another related compound, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was synthesized using a microwave-assisted Gewald reaction, which is notable for its short reaction time and high yield .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, NMR, and MS, as well as X-ray single-crystal diffraction. For instance, the crystal structure of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . Similar structural analyses have been conducted on other benzamide derivatives, providing insights into their conformation and supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactivity of the core structure allows for the synthesis of various derivatives with different rings, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin. The reactions include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are crucial for the diversification of the synthesized products and their potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups and heterocyclic systems contributes to their diverse biological activities. For example, some of the synthesized compounds have shown high inhibitory effects in vitro against various human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Additionally, other derivatives have exhibited antiarrhythmic, serotonin antagonist, and antianxiety activities . The cytotoxic effects of certain acrylamide derivatives have also been studied, with some showing potent activities against breast carcinoma and triggering DNA damage .

Scientific Research Applications

Heterocyclic Synthesis Applications

The synthesis and reactivity of benzo[b]thiophen-2-yl-hydrazonoesters, including compounds related to N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-(ethylsulfonyl)benzamide, have been explored for creating diverse heterocyclic derivatives such as pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. These synthetic pathways highlight the versatility of the compound in generating a variety of heterocyclic structures with potential biological activities (Mohareb et al., 2004).

Antitumor Evaluation

A study focused on the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed promising results. The synthesized derivatives, featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, demonstrated significant antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). This suggests the potential of these compounds in cancer therapy (Shams et al., 2010).

Antimicrobial Applications

Novel antimicrobial acyclic and heterocyclic dyes and their precursors based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems have been synthesized. These compounds demonstrated significant antibacterial and antifungal activities, offering a new avenue for the development of antimicrobial agents. The study underscores the chemical diversity and bioactivity potential of derivatives related to N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide (Shams et al., 2011).

Synthesis and Crystal Structure

Facile synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a closely related compound, showcases the capability for efficient production of derivatives with potential biological importance. The crystal structure analysis of this compound provides valuable insights into its chemical behavior and potential interactions in biological systems (Wang et al., 2014).

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-2-25(22,23)16-10-6-4-8-13(16)17(21)20-18-14(11-19)12-7-3-5-9-15(12)24-18/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVFOYFUONNOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide

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